Isothiazol-4-amine hydrochloride CAS number 64527-29-3
Isothiazol-4-amine hydrochloride CAS number 64527-29-3
An In-Depth Technical Guide to Isothiazol-4-amine Hydrochloride (CAS 64527-29-3): A Keystone for Advanced Drug Discovery
Authored by a Senior Application Scientist
Foreword: Isothiazol-4-amine hydrochloride is more than a mere catalog chemical; it is a versatile heterocyclic building block with significant potential in medicinal chemistry and drug development. This guide moves beyond surface-level data to provide researchers, scientists, and drug development professionals with a deep, actionable understanding of its properties, synthesis, and application. We will explore the causality behind experimental choices, grounding our discussion in the established principles of heterocyclic chemistry and its role in creating next-generation therapeutics.
Part 1: Core Chemical Identity and Physicochemical Profile
Isothiazol-4-amine hydrochloride, registered under CAS number 64527-29-3, is the hydrochloride salt of 4-amino-1,2-thiazole. The isothiazole ring is a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, a scaffold that imparts unique electronic and steric properties crucial for biological interactions.[1][2] The hydrochloride form enhances the compound's stability and aqueous solubility, making it more amenable to handling and use in various experimental settings.
The compound typically presents as a light yellow to yellow solid and should be stored at room temperature.[3] Its fundamental properties are summarized below.
| Property | Value | Source |
| CAS Number | 64527-29-3 | [3][4] |
| Molecular Formula | C₃H₅ClN₂S | [4][5] |
| Molecular Weight | 136.60 g/mol | [4][5] |
| Appearance | Light yellow to yellow solid | [3] |
| SMILES | NC1=CSN=C1.[H]Cl | [4] |
| Topological Polar Surface Area (TPSA) | 38.91 Ų | [4] |
| logP (calculated) | 1.1471 | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 3 | [4] |
| Storage Temperature | Room Temperature | [3][4] |
Part 2: The Isothiazole Scaffold: A Privileged Structure in Medicinal Chemistry
The isothiazole nucleus is a cornerstone of modern medicinal chemistry, recognized for its broad spectrum of biological activities.[6] Its derivatives have been investigated for applications ranging from anticancer to anti-inflammatory and antiviral therapies.[1][7] The unique arrangement of sulfur and nitrogen atoms in the ring allows for diverse non-covalent interactions with biological targets and can protect the molecule from enzymatic degradation, thereby extending its therapeutic action.[6]
Isothiazoles are considered bioisosteres of other five-membered heterocycles like thiazoles, pyrazoles, and oxazoles, allowing chemists to fine-tune a drug candidate's pharmacokinetic and pharmacodynamic properties by substituting one ring system for another.[8][9] This strategic importance is why building blocks like Isothiazol-4-amine hydrochloride are invaluable to drug discovery programs.
Caption: Diverse biological activities stemming from the isothiazole core.
Part 3: Synthesis and Reactivity: A Chemist's Perspective
The synthesis of substituted isothiazoles is a well-documented field, offering multiple pathways to access desired structures.[10] For 4-aminoisothiazoles, a common strategy involves the construction of the heterocyclic ring from acyclic precursors followed by functional group manipulation.
A plausible and efficient synthetic approach is the [4+1] annulation, which builds the ring from a four-atom chain and a one-atom component.[10]
Caption: Generalized workflow for the synthesis of Isothiazol-4-amine HCl.
Expertise in Action: Causality of Reagent Choice
-
β-Ketothioamide: This precursor is ideal as it contains the requisite C-C-C=S backbone. The ketone provides an electrophilic site for initial amine condensation, while the thioamide furnishes the sulfur atom for the heterocycle.
-
Ammonium Acetate (NH₄OAc): This reagent serves a dual purpose. It is a convenient source of ammonia (the nitrogen atom for the ring) and the acetate acts as a mild base to promote the condensation and subsequent cyclization steps.[10]
-
Aerial Oxidation: The final ring-closing step to form the stable aromatic isothiazole often involves an oxidation to form the S-N bond. Allowing the reaction to proceed in the presence of air is an operationally simple and "green" method to achieve this transformation.[10]
-
Hydrochloric Acid (HCl): Treatment of the final amine with HCl serves two critical functions for a drug development professional. First, it protonates the basic amino group to form a stable, crystalline salt that is easier to purify and handle than the free base. Second, it often improves the compound's solubility in polar and aqueous media, which is advantageous for biological testing.
Reactivity and Derivatization
The true value of Isothiazol-4-amine hydrochloride lies in its potential as a synthetic intermediate. The primary amino group at the C4 position is a versatile handle for further functionalization. Through diazotization (treatment with nitrous acid), the amine can be converted into a diazonium salt.[2] This intermediate is highly reactive and can be displaced by a wide array of nucleophiles in Sandmeyer-type reactions to install halides (Cl, Br, I), cyano groups, and other functionalities at the C4 position, opening a vast chemical space for structure-activity relationship (SAR) studies.[2]
Part 4: Proposed Mechanism of Action: Insights from Isothiazolones
While the specific targets of Isothiazol-4-amine hydrochloride derivatives must be determined empirically, the broader class of isothiazolones provides a well-established mechanism of action that serves as an authoritative starting point. Isothiazolones are potent electrophiles that function as broad-spectrum antimicrobial agents by inhibiting essential cellular enzymes.[11][12]
The core mechanism involves the electrophilic sulfur atom of the isothiazole ring. This atom is susceptible to nucleophilic attack by thiol (-SH) groups present in the cysteine residues of key enzymes.[13][14]
The two-step inhibitory process is as follows:
-
Rapid Inhibition: The isothiazolone rapidly and covalently reacts with exposed thiol groups on enzymes and proteins, particularly those involved in cellular respiration like dehydrogenases. This leads to the formation of mixed disulfides, which inactivates the enzyme.[12][13]
-
Irreversible Damage: This initial inhibition disrupts critical metabolic pathways, such as ATP synthesis. The resulting cellular stress and inability to produce energy lead to irreversible damage and, ultimately, cell death.[11]
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